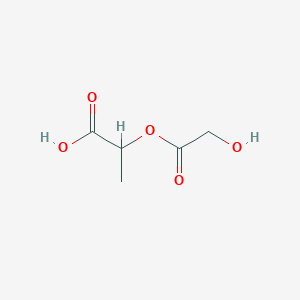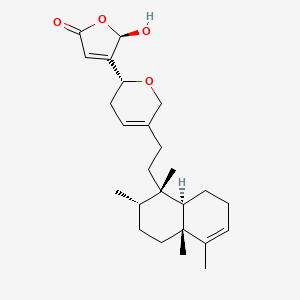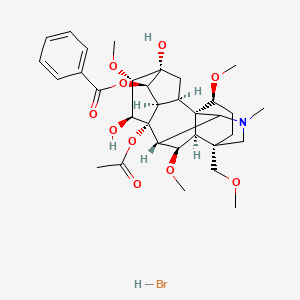
Natrium-2,4,6-Trichlorphenolat
Übersicht
Beschreibung
Sodium 2,4,6-trichlorophenolate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. While direct research on this compound is limited, studying similar compounds can provide valuable insights into its potential synthesis, structure, and properties.
Synthesis Analysis
Synthesis of sodium 2,4,6-trichlorophenolate may involve halogenation reactions similar to those used in the preparation of related compounds. For example, sodium 3,5-dibenzoyl-1,2,4-triazolate synthesis involves reactions that could be analogous to those needed for sodium 2,4,6-trichlorophenolate, highlighting the versatility of sodium-based compounds in organic synthesis (Brandt et al., 2007).
Molecular Structure Analysis
The molecular structure of sodium 2,4,6-trichlorophenolate can be deduced from similar sodium salts. For instance, the structural analysis of sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate provides insights into how sodium interacts with chlorinated organic molecules, which could be relevant for understanding the structure of sodium 2,4,6-trichlorophenolate (El‐Hiti et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of sodium 2,4,6-trichlorophenolate might share similarities with those of other chlorinated sodium salts. Studies on compounds like sodium 2,4-dinitrophenolate monohydrate shed light on potential reactivity patterns and the influence of chlorine and sodium on the chemical behavior of these salts (Prondzinski et al., 2007).
Physical Properties Analysis
The physical properties of sodium 2,4,6-trichlorophenolate, such as solubility, crystal structure, and thermal stability, can be inferred from related research. For example, the study on the growth and characterization of sodium 2,4-dinitrophenolate monohydrate provides valuable information on the solubility, crystal growth, and thermal behavior of similar sodium salts, which are crucial for understanding the physical characteristics of sodium 2,4,6-trichlorophenolate (Prasad et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, such as their electrochemical behavior and interaction with environmental toxicants, offer insights into the potential chemical behavior of sodium 2,4,6-trichlorophenolate. Studies like the nonenzymatic electrochemical detection of 2,4,6-trichlorophenol using CuO nanostructures highlight the environmental relevance and detection methods that could be applicable to sodium 2,4,6-trichlorophenolate and its derivatives (Buledi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Umweltbehebung: Abbau von Chlorphenolen
Natrium-2,4,6-Trichlorphenolat wird aktiv für seine Rolle beim Abbau von Chlorphenolen in der Abwasserbehandlung erforscht. Studien haben gezeigt, dass die Verwendung von Schlammfermentationsbrühe als kometabolische Kohlenstoffquelle den Abbau von 2,4,6-Trichlorphenol (2,4,6-TCP), einer verwandten Verbindung, signifikant verbessern kann . Dieser Ansatz ist vorteilhaft für die Behandlung von Abwasser, das Chlorphenole enthält, die häufige Schadstoffe sind.
Analyse der mikrobiellen Gemeinschaft
Die Auswirkungen von this compound auf mikrobielle Gemeinschaften sind ein weiteres interessantes Gebiet. Die Forschung zeigt, dass verschiedene Kohlenstoffquellen die Abbaueffizienz von 2,4,6-TCP und die Häufigkeit mikrobieller Gemeinschaften beeinflussen können . Das Verständnis dieser Interaktionen ist entscheidend für die Optimierung von Bioremediationsstrategien und die Verbesserung der Umweltgesundheit.
Photobiodegradierungsstudien
Das Potenzial der Verbindung in Photobiodegradierungsprozessen wird untersucht. Photolytische zirkulierende Biofilmreaktoren, die 2,4,6-TCP behandeln, wurden untersucht, um die Mechanismen der Photodegradierung und Biodegradierung zu verstehen . Diese Erkenntnisse könnten zu effizienteren Methoden zur Entfernung toxischer Verbindungen aus der Umwelt unter Verwendung von Licht und biologischen Wirkstoffen führen.
Genhäufigkeit bei der Biodegradierung
Metagenomische Analysen haben gezeigt, dass this compound die Anreicherung von mikrobiellen Genen fördern kann, die für den Abbau von Chlorphenol verantwortlich sind . Die Identifizierung und das Verständnis dieser Gene sind entscheidend für die Entwicklung gezielter Ansätze zur Verbesserung der Biodegradierung an kontaminierten Standorten.
Steigerung der Produktion von extrazellulären Polymeren
In mikrobiellen Behandlungssystemen wurde festgestellt, dass this compound die Produktion von extrazellulären Polymeren steigert. Diese Substanzen bieten Schutz vor der Toxizität von Chlorphenolen und verbessern so die Gesamteffizienz des Bioremediationsprozesses .
Vergleich der Kohlenstoffquellen für die Abbaueffizienz
Vergleichende Studien mit this compound als Kohlenstoffquelle wurden durchgeführt, um seine Wirksamkeit gegenüber anderen Kohlenstoffquellen zu bestimmen. Solche Forschung hilft bei der Auswahl der effizientesten Kohlenstoffquelle für den Abbau von Chlorphenolen in verschiedenen Behandlungssystemen .
Entfernung neu auftretender Schadstoffe
Schließlich ist this compound Teil der laufenden Forschung zur Entfernung neu auftretender Schadstoffe aus aquatischen Umgebungen. Seine Rolle bei der Verbesserung des Abbaus neu identifizierter Schadstoffe ist entscheidend für die Aufrechterhaltung der Wasserqualität und den Schutz aquatischer Ökosysteme .
Safety and Hazards
Sodium 2,4,6-trichlorophenolate is considered a hazardous material . Special requirements have been set for transporting this material in tank cars . It is listed as a hazardous air pollutant . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
Wirkmechanismus
Target of Action
Sodium 2,4,6-trichlorophenolate, also known as 2,4,6-Trichlorophenol, is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . The primary targets of Sodium 2,4,6-trichlorophenolate are the enzymes and proteins involved in these biological processes.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. This interaction results in the disruption of the normal biological processes that these targets are involved in .
Biochemical Pathways
Sodium 2,4,6-trichlorophenolate affects several biochemical pathways. In a study, it was found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converted 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol (6-CHQ). This transformation is part of the degradation pathway of 2,4,6-Trichlorophenol .
Pharmacokinetics
It is known that the compound is moderately soluble in water . This solubility can impact its bioavailability, as it determines how easily the compound can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sodium 2,4,6-trichlorophenolate’s action are primarily the result of its interaction with its targets. By inhibiting the function of these targets, the compound disrupts the normal biological processes they are involved in. This can lead to various effects, depending on the specific process that is disrupted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,4,6-trichlorophenolate. For example, the compound is stable under normal temperatures and pressures . It decomposes on heating to produce toxic and corrosive fumes . Furthermore, the compound’s action can be influenced by its concentration in the environment, as well as the presence of other substances that it may interact with .
Biochemische Analyse
Biochemical Properties
Sodium 2,4,6-trichlorophenolate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic degradation. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmission. Additionally, sodium 2,4,6-trichlorophenolate can bind to proteins, altering their structure and function .
Cellular Effects
Sodium 2,4,6-trichlorophenolate has profound effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. Furthermore, sodium 2,4,6-trichlorophenolate can alter gene expression and disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, sodium 2,4,6-trichlorophenolate exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The compound can also interact with DNA, causing mutations and genotoxic effects. Additionally, sodium 2,4,6-trichlorophenolate can induce the expression of stress response genes, leading to cellular adaptation or apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2,4,6-trichlorophenolate can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light, heat, or certain chemicals. Long-term exposure to sodium 2,4,6-trichlorophenolate can lead to chronic toxicity, including liver and kidney damage. In vitro and in vivo studies have shown that the compound can accumulate in tissues, leading to prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of sodium 2,4,6-trichlorophenolate vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, such as skin irritation and respiratory distress. At high doses, sodium 2,4,6-trichlorophenolate can cause severe toxicity, including liver and kidney damage, neurotoxicity, and even death. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .
Metabolic Pathways
Sodium 2,4,6-trichlorophenolate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also induce the expression of detoxification enzymes, such as glutathione S-transferases, which help in its elimination from the body .
Transport and Distribution
Within cells and tissues, sodium 2,4,6-trichlorophenolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects. Additionally, sodium 2,4,6-trichlorophenolate can be transported through the bloodstream, leading to systemic distribution .
Subcellular Localization
Sodium 2,4,6-trichlorophenolate exhibits specific subcellular localization, which affects its activity and function. The compound can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. It can also target the nucleus, leading to DNA damage and alterations in gene expression. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within different cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,4,6-trichlorophenolate involves the reaction of 2,4,6-trichlorophenol with sodium hydroxide.", "Starting Materials": [ "2,4,6-trichlorophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,4,6-trichlorophenol in a suitable solvent such as ethanol or methanol.", "Add sodium hydroxide to the solution and stir until the 2,4,6-trichlorophenol is completely dissolved.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solid impurities.", "Acidify the filtrate with hydrochloric acid to pH 1-2.", "Collect the precipitated Sodium 2,4,6-trichlorophenolate by filtration and wash with water.", "Dry the product in a vacuum oven at 60-70°C until constant weight is obtained." ] } | |
CAS-Nummer |
3784-03-0 |
Molekularformel |
C6H3Cl3NaO |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
sodium;2,4,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |
InChI-Schlüssel |
WKIKLYKTZATKOK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl.[Na] |
Andere CAS-Nummern |
3784-03-0 |
Piktogramme |
Acute Toxic; Irritant |
Verwandte CAS-Nummern |
88-06-2 (Parent) |
Synonyme |
1,3,5-trichloro-2-hydroxybenzene 2,4,6-trichloro-1-hydroxybenzene 2,4,6-trichlorophenol 2,4,6-trichlorophenol, 14C-labeled 2,4,6-trichlorophenol, copper(+1) salt 2,4,6-trichlorophenol, copper(+2) salt 2,4,6-trichlorophenol, nickel(+2) salt 2,4,6-trichlorophenol, potassium salt 2,4,6-trichlorophenol, sodium salt 2,4,6-trichlorophenol, Zn salt phenol, 2,4,6-trichloro- sodium 2,4,6-trichlorophenoxide trichlorophenol, 2,4,6- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of polymers from sodium 2,4,6-trichlorophenolate using microwave initiation?
A1: The research article "[1]" explores a novel method for synthesizing both electrically conductive and non-conductive polymers from sodium 2,4,6-trichlorophenolate using microwave initiation. [] This technique offers potential advantages over traditional polymerization methods, including faster reaction times and potentially different polymer properties. The study focuses on characterizing the resulting polymers, examining their structural and electrical properties. This research contributes to the expanding field of material science and polymer chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



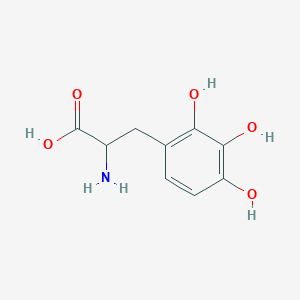


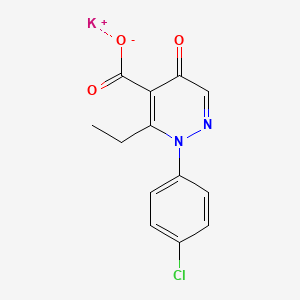
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
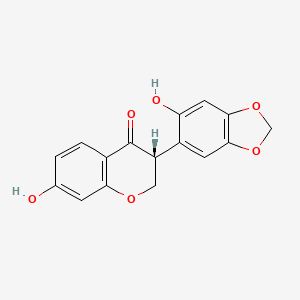
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)
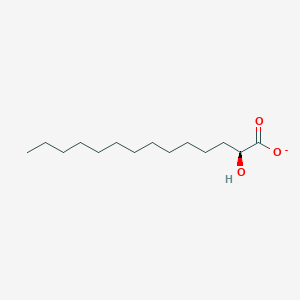
![4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol](/img/structure/B1260890.png)
